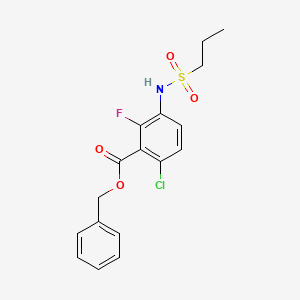![molecular formula C11H20O4 B8331729 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol](/img/structure/B8331729.png)
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is a complex organic compound featuring a cyclopropanol ring and a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol typically involves multiple steps. One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by platinum or other transition metals . The reaction conditions often include room temperature and the presence of various functional groups such as pivaloate and acetate esters .
Industrial Production Methods
The use of lanthanide triflates and other efficient catalysts can facilitate the intramolecular cyclization necessary to form the tetrahydropyran ring .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation and various reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .
Aplicaciones Científicas De Investigación
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetrahydropyran ring play crucial roles in these interactions, facilitating binding to enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in structure but with a propynyloxy group instead of a hydroxypropyl group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a cyclopropanol ring.
Uniqueness
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is unique due to its combination of a cyclopropanol ring and a tetrahydropyran moiety.
Propiedades
Fórmula molecular |
C11H20O4 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1-[3-hydroxy-2-(oxan-2-yloxy)propyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H20O4/c12-8-9(7-11(13)4-5-11)15-10-3-1-2-6-14-10/h9-10,12-13H,1-8H2 |
Clave InChI |
GVNBQSGOUGUAKR-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC(CC2(CC2)O)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-[2-(2-bromophenyl)-ethyl]-1h-pyrrole-2-carboxylic acid](/img/structure/B8331679.png)



![(Octahydrocyclopenta[c]pyrrol-1-yl)methanol](/img/structure/B8331701.png)
![Spiro[2.5]oct-5-ene-5-carbonitrile](/img/structure/B8331705.png)




